molecular formula C18H19FN2O4 B14974323 2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(3-methoxybenzyl)acetamide

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(3-methoxybenzyl)acetamide

Cat. No.: B14974323
M. Wt: 346.4 g/mol
InChI Key: DMDCAWNCQVVENI-UHFFFAOYSA-N
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Description

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(3-methoxybenzyl)acetamide is an organic compound with the molecular formula C18H19FN2O4 It is characterized by the presence of a fluorophenyl group, an amino group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(3-methoxybenzyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluoroaniline with ethyl chloroacetate to form an intermediate, which is then reacted with 3-methoxybenzylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(3-methoxybenzyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it could inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression regulation. This inhibition can result in altered gene expression and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide
  • 2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluoro-N-(2-hydroxyethoxy)benzamide

Uniqueness

2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(3-methoxybenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and methoxybenzyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19FN2O4

Molecular Weight

346.4 g/mol

IUPAC Name

2-[2-(4-fluoroanilino)-2-oxoethoxy]-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C18H19FN2O4/c1-24-16-4-2-3-13(9-16)10-20-17(22)11-25-12-18(23)21-15-7-5-14(19)6-8-15/h2-9H,10-12H2,1H3,(H,20,22)(H,21,23)

InChI Key

DMDCAWNCQVVENI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)COCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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